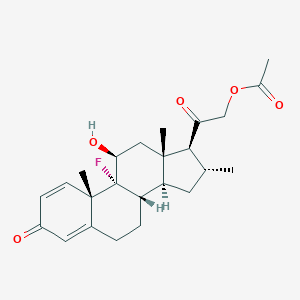

Desoxymetasone 21-Acetate

Beschreibung

Contextualization of Desoxymetasone (B10763890) 21-Acetate within Corticosteroid Research

Desoxymetasone 21-acetate is a synthetic pregnane (B1235032) corticosteroid ester that serves as a valuable tool in research. lgcstandards.com It is structurally related to desoximetasone (B1670307), lacking the 17α-hydroxyl group. chemicalbook.comnih.gov The presence of the 21-acetate group distinguishes it from its parent compound, desoximetasone. cymitquimica.com In research settings, Desoxymetasone 21-Acetate is often utilized as a reference standard or impurity in the analysis of desoximetasone and its formulations. lgcstandards.comsynthinkchemicals.com Its synthesis and purification are crucial for ensuring the quality and accuracy of such analytical methods. synthinkchemicals.com

The study of Desoxymetasone 21-Acetate and similar compounds contributes to a deeper understanding of how structural modifications, such as the addition of an acetate (B1210297) group at the 21-position, affect the physicochemical properties and biological interactions of corticosteroids. This knowledge is fundamental for the design and development of new research compounds with specific characteristics.

Significance of Esterification at the 21-Hydroxyl Position for Research Compounds

The esterification of the 21-hydroxyl group is a widely employed strategy in corticosteroid research for several reasons. This modification can alter a compound's lipophilicity, which in turn influences its solubility, absorption, and distribution characteristics in experimental systems. hmpgloballearningnetwork.com By converting the hydroxyl group to an ester, researchers can modulate the polarity of the molecule.

Furthermore, 21-esters of corticosteroids can act as prodrugs. hmpgloballearningnetwork.com In biological systems, these esters can be hydrolyzed by esterase enzymes to release the active parent corticosteroid. This mechanism allows for controlled release and targeted delivery in research studies. The rate of hydrolysis can be influenced by the nature of the ester group, providing a tuneable parameter for experimental design. Research has shown that the type of ester at the C-21 position can impact the metabolic fate of the corticosteroid. nih.gov The ester moiety at the C21 position can protect the compound from certain oxidative degradation pathways. researchgate.net

Chemical Profile of Desoxymetasone 21-Acetate

Desoxymetasone 21-Acetate is a well-characterized chemical entity with the molecular formula C₂₄H₃₁FO₅ and a molecular weight of approximately 418.5 g/mol . cymitquimica.comallmpus.comscbt.com It is also known by other chemical names, including (11β,16α)-21-(Acetyloxy)-9-fluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione. cymitquimica.com The compound typically appears as an off-white solid. chemicalbook.comcymitquimica.com

| Property | Value |

| Molecular Formula | C₂₄H₃₁FO₅ cymitquimica.comallmpus.comscbt.com |

| Molecular Weight | 418.5 g/mol cymitquimica.comallmpus.comscbt.com |

| Appearance | Off-White Solid chemicalbook.comcymitquimica.com |

| CAS Number | 1597-78-0 allmpus.comscbt.com |

Synthesis and Manufacturing in a Research Context

The preparation of Desoxymetasone 21-Acetate for research purposes involves a multi-step chemical synthesis. A common starting material is 1,4,9,16-pregnatetraen-21-ol-3,20-dione-21-acetate. google.com The synthesis involves several key reactions, including a Grignard reaction for methylation, epoxidation, and subsequent ring-opening to introduce the fluorine atom. google.com The final step often involves hydrolysis of the ester to yield desoximetasone, which can then be re-acetylated at the 21-position if Desoxymetasone 21-Acetate is the desired final product. chemicalbook.comgoogle.com Purification of the final compound, often through chromatography, is essential to obtain a high-purity standard for research applications. chemicalbook.com

Role in Analytical Research

In the field of analytical chemistry, Desoxymetasone 21-Acetate plays a critical role as an impurity standard for the quality control of desoximetasone. lgcstandards.comsynthinkchemicals.com Pharmaceutical preparations of desoximetasone may contain small amounts of Desoxymetasone 21-Acetate as a related substance. synthinkchemicals.com Therefore, having a well-characterized standard of Desoxymetasone 21-Acetate is essential for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to accurately quantify the purity of desoximetasone active pharmaceutical ingredients and formulated products. lgcstandards.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FO5/c1-13-9-18-17-6-5-15-10-16(27)7-8-23(15,4)24(17,25)20(29)11-22(18,3)21(13)19(28)12-30-14(2)26/h7-8,10,13,17-18,20-21,29H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,20+,21-,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPWQACPJGPYRH-XHFUFBBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)COC(=O)C)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701157134 | |

| Record name | 21-Acetoxy-9-fluoro-11β-hydroxy-16α-methylpregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701157134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1597-78-0 | |

| Record name | 21-Acetoxy-9-fluoro-11β-hydroxy-16α-methylpregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1597-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desoxymetasone 21-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001597780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21-Acetoxy-9-fluoro-11β-hydroxy-16α-methylpregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701157134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESOXYMETASONE 21-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4999925MLI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry

Advanced Synthesis Pathways of Desoxymetasone (B10763890) 21-Acetate

The creation of Desoxymetasone 21-Acetate is a testament to the sophisticated strategies employed in modern pharmaceutical synthesis. These pathways are designed for efficiency, stereocontrol, and the ability to produce the final active pharmaceutical ingredient with high purity.

The synthesis of Desoxymetasone 21-Acetate is a multi-step process that begins with a suitable steroid precursor and methodically alters the pregnane (B1235032) backbone. A common starting material is a 1,4,9,16-tetraene-pregnane steroid-3,20-dione derivative. google.com A representative synthetic route involves a series of key transformations:

Epoxidation: The initial step often involves the formation of an epoxide ring, a crucial reactive intermediate that sets the stage for subsequent stereospecific modifications. google.com

Grignard Reaction: A Grignard reagent, typically a methylmagnesium halide, is then introduced. This reaction serves to install the 16α-methyl group, a critical feature of the Desoxymetasone molecule. The reaction proceeds with a high degree of stereoselectivity. google.com

Ring-Opening Reaction: The epoxide ring is subsequently opened, often with a fluoride (B91410) source, to introduce the 9α-fluoro group and establish the 11β-hydroxyl group. google.com

Functional Group Manipulations: Further steps involve the introduction of the 21-hydroxyl group and its subsequent acetylation to yield the final Desoxymetasone 21-Acetate. google.com

This sequence of reactions highlights the strategic modifications of the pregnane backbone necessary to achieve the complex structure of Desoxymetasone 21-Acetate.

Table 1: Key Intermediates in a Synthetic Pathway to Desoximetasone (B1670307)

| Step | Starting Material | Key Reagent(s) | Intermediate Product |

| 1 | 1,4,9,16-tetraene-pregnane steroid-3,20-dione | Halide reagent, Acid catalyst, Base | Epoxy material |

| 2 | Epoxy material | Grignard reagent, Catalyst | Grignard adduct |

| 3 | Grignard adduct | Hydrogen fluoride | Ring-opened product |

| 4 | Ring-opened product | Iodinating agent | Intermediate iodide |

| 5 | Intermediate iodide | Alkyl carboxylate | Substituted product |

| 6 | Substituted product | Base | Desoximetasone |

The therapeutic efficacy of Desoxymetasone 21-Acetate is critically dependent on its specific three-dimensional structure. Therefore, maintaining strict stereochemical control throughout the synthesis is paramount. The spatial arrangement of atoms within the molecule dictates its interaction with biological receptors. youtube.com

Key reactions where stereochemistry is crucial include:

The Grignard Reaction: The addition of the methyl group at the 16-position must result in the α-configuration. The choice of catalyst and reaction conditions plays a significant role in ensuring this outcome. google.com

Epoxide Ring Opening: The nucleophilic attack on the epoxide ring must proceed in a way that establishes the correct stereochemistry at both the C-9 and C-11 positions. The inherent stereoelectronics of the steroid nucleus guide this transformation. google.com

The synthesis relies on substrate-controlled reactions, where the existing stereocenters in the steroid precursor direct the stereochemical outcome of subsequent reactions. researchgate.net This inherent chirality in the starting material is leveraged to build the complex stereochemical architecture of the final molecule.

The selective replacement of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, is a strategy increasingly employed in pharmaceutical research to enhance the metabolic stability of drugs. chem-station.comucsb.edu While specific research on deuterated Desoxymetasone 21-Acetate is not extensively published, the principles of deuteration have significant implications.

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. nih.gov Consequently, metabolic pathways that involve the cleavage of a C-H bond can be slowed down by isotopic substitution. This "kinetic isotope effect" can lead to a longer drug half-life and potentially a more favorable pharmacokinetic profile. chem-station.com

Research Implications of Deuteration:

Metabolic Profiling: Deuterium-labeled compounds can be used as tracers in metabolic studies to identify the sites of enzymatic oxidation and to elucidate metabolic pathways. clearsynth.com

Improved Pharmacokinetics: By strategically placing deuterium at metabolically labile positions, the rate of drug metabolism can be reduced, potentially leading to lower required doses and reduced side effects. ucsb.edu

Mechanistic Studies: Deuterated analogs are valuable tools for investigating the mechanisms of chemical reactions and enzymatic transformations. chem-station.com

A general method for preparing deuterium-labeled steroids involves a base-catalyzed exchange in the presence of deuterium oxide, followed by reduction with a deuterated reducing agent like sodium borodeuteride. nih.gov

Precursor Chemistry and Intermediate Transformations

The successful synthesis of Desoxymetasone 21-Acetate relies on the availability of suitable starting materials and the efficient conversion of key intermediates.

While a direct synthesis from Prednisolone (B192156) is not the most common route, derivatives of Prednisolone and structurally similar corticosteroids like Dexamethasone (B1670325) are crucial precursors. google.comnih.gov Dexamethasone itself can be a starting material for the synthesis of Desoximetasone. google.com The synthesis of Desoximetasone from Dexamethasone involves the selective removal of the 17-hydroxyl group. google.com A process for this deoxygenation utilizes trimethylsilyl (B98337) iodide. google.comgoogleapis.com

The core structure of these precursors already contains the essential features of the pregnane skeleton, including the Δ¹,⁴-diene system in the A-ring and various hydroxyl and keto functionalities that can be manipulated in subsequent steps. The synthesis of various steroidal antedrugs often starts from prednisolone derivatives, highlighting their versatility as precursors. nih.gov

Table 2: Comparison of Key Structural Features

| Compound | 9-Position | 11-Position | 16-Position | 17-Position | 21-Position |

| Prednisolone | H | β-OH | H | α-OH | OH |

| Dexamethasone | α-F | β-OH | α-CH₃ | α-OH | OH |

| Desoximetasone | α-F | β-OH | α-CH₃ | H | OH |

Epoxy and Grignard reactions are cornerstone transformations in the synthesis of Desoxymetasone and other complex steroids.

Epoxidation: The formation of an epoxide, typically across the 9,11-double bond of a suitable precursor, creates a strained three-membered ring. This epoxide is a versatile intermediate, susceptible to nucleophilic attack, which allows for the stereocontrolled introduction of substituents. google.com The process can involve reacting the steroid with a halide reagent and an acid catalyst, followed by treatment with a base to form the epoxide. google.com

Grignard Reaction: The Grignard reaction is employed to form a new carbon-carbon bond with high stereoselectivity. In the synthesis of Desoxymetasone, a methyl Grignard reagent attacks an enone system or a related electrophilic center to introduce the 16α-methyl group. google.com The reaction of Grignard reagents with epoxides is a powerful method for ring-opening and functionalization. The nucleophilic carbon of the Grignard reagent attacks one of the carbon atoms of the epoxide, leading to the opening of the ring and the formation of a new carbon-carbon bond. youtube.comyoutube.com This reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide. youtube.com The use of a catalyst, such as a copper(I) salt, can improve the reaction's efficiency and selectivity. mdpi.comresearchgate.net

These reactions, when used in concert, provide a powerful strategy for the controlled and sequential modification of the steroid nucleus, ultimately leading to the desired Desoxymetasone 21-Acetate structure.

Impurity Profiling and Control in Chemical Synthesis Research

In the synthesis of complex organic molecules such as corticosteroids, the formation of impurities is a significant challenge that necessitates rigorous control and analysis. Impurity profiling is the identification, structural elucidation, and quantitative determination of these unintended compounds in the final product. medwinpublishers.com The presence of impurities, even in minute quantities, can influence the biological and chemical characteristics of the target compound, making their management critical during research and development. The synthetic route to Desoxymetasone 21-Acetate involves multiple steps, creating opportunities for the formation of various process-related impurities and degradation products. google.com Therefore, a comprehensive understanding and control of these impurities are essential to ensure the purity and integrity of research batches.

Identification of Synthesis-Related Impurities (e.g., Beta Methyl Epoxide 21-Acetate)

The chemical synthesis of Desoxymetasone 21-Acetate can lead to the formation of several related substances. These impurities can arise from starting materials, intermediates, side reactions, or degradation during the process. One notable synthesis-related impurity is Beta Methyl Epoxide 21-Acetate, also identified as Desoximetasone Impurity 3. axios-research.com This compound, with a molecular formula of C₂₄H₃₀O₆ and a molecular weight of 414.5, represents a class of epoxide impurities that can form during specific steps of corticosteroid synthesis. axios-research.com

The identification of such impurities is a critical aspect of process research. A variety of impurities related to the broader desoximetasone family have been cataloged, highlighting the complexity of its synthetic chemistry. These include isomers, degradation products, and byproducts from intermediate steps. synthinkchemicals.compharmaffiliates.com Compiling a profile of potential and identified impurities is fundamental for developing effective purification methods and analytical controls.

Below is a table detailing some of the known impurities associated with Desoxymetasone synthesis, including the specified Beta Methyl Epoxide 21-Acetate.

Table 1: Selected Synthesis-Related Impurities of Desoxymetasone

| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| Beta Methyl Epoxide 21-Acetate axios-research.com | C₂₄H₃₀O₆ | 414.5 |

| Desoximetasone 1,2-Dihydro Impurity allmpus.com | C₂₂H₃₁FO₄ | 378.48 |

| Desoximetasone 21-Dehydro Impurity allmpus.com | C₂₂H₂₇FO₄ | 374.45 |

| 16-Beta Isomer Desoximetasone Impurity synthinkchemicals.com | C₂₁H₂₇FO₄ | 362.43 |

Strategies for Purification and Quality Control in Research Batches

Ensuring the purity of research batches of Desoxymetasone 21-Acetate requires robust strategies for both purification and quality control. The primary goal is to remove the synthesis-related impurities identified during profiling to an acceptable level.

Purification of corticosteroids often relies on chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for both the analysis and purification of these compounds. sepscience.com Specifically, Reversed-Phase HPLC (RP-HPLC) is widely used to separate the target compound from structurally similar impurities. sepscience.comresearchgate.net The development of a specific HPLC method involves optimizing parameters such as the column type (e.g., C18), mobile phase composition, and gradient elution to achieve baseline resolution between Desoxymetasone 21-Acetate and its impurities. sepscience.com

Quality control in research batches is maintained through a suite of advanced analytical techniques designed to confirm the identity, purity, and quality of the synthesized compound. ijprajournal.com A Certificate of Analysis (CoA) for a research batch typically includes data from several of these methods. synthinkchemicals.com These analytical strategies provide comprehensive characterization and ensure that the material meets the required specifications for research purposes. medwinpublishers.comsynthinkchemicals.com

The table below outlines the key analytical techniques employed for the quality control of research-grade Desoxymetasone 21-Acetate.

Table 2: Analytical Techniques for Quality Control

| Analytical Technique | Purpose in Quality Control |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound and quantify impurities. sepscience.com |

| Mass Spectrometry (MS) | To confirm the molecular weight of the target compound and identify the mass of unknown impurities. ijprajournal.com |

| Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy | To elucidate and confirm the chemical structure of the compound. synthinkchemicals.com |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule, confirming its identity. synthinkchemicals.com |

Molecular Pharmacology and Receptor Dynamics

Glucocorticoid Receptor (GR) Agonism and Binding Kinetics

Desoxymetasone (B10763890), the active moiety of Desoxymetasone 21-Acetate, functions as a Corticosteroid Hormone Receptor Agonist nih.gov. The binding of desoximetasone (B1670307) to the GR is the critical initiating step for its pharmacological activity. This interaction leads to a conformational change in the receptor, its translocation to the nucleus, and subsequent regulation of gene expression nih.govdrugbank.com.

To illustrate the range of binding affinities among different glucocorticoids, the following table presents comparative data for other commonly used corticosteroids relative to dexamethasone (B1670325).

| Corticosteroid | Relative Receptor Affinity (RRA) (Dexamethasone = 100) |

|---|---|

| Budesonide | 935 |

| Fluticasone Propionate (B1217596) | 1775 |

Upon binding to desoximetasone, the glucocorticoid receptor translocates to the nucleus where it regulates gene transcription nih.govdrugbank.com. This regulation is a hallmark of glucocorticoid action and occurs through two primary mechanisms: transactivation and transrepression nih.govresearcher.life.

Transactivation: The activated GR homodimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes nih.govrcsb.org. This binding initiates the transcription of anti-inflammatory proteins.

Transrepression: The activated GR can also repress the expression of pro-inflammatory proteins medchemexpress.com. This is often achieved through protein-protein interactions where the GR monomer interferes with the function of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), without directly binding to DNA nih.govresearcher.life. This mechanism is central to the anti-inflammatory effects of glucocorticoids nih.gov.

The therapeutic effects of Desoxymetasone 21-Acetate are a direct consequence of its ability to modulate the expression of a wide array of genes.

Gene Activation (Transactivation): Through transactivation, the Desoximetasone-GR complex up-regulates the expression of anti-inflammatory proteins medchemexpress.com. One of the key induced proteins is phospholipase A2 inhibitory protein, collectively known as lipocortins. These proteins control the biosynthesis of potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes by inhibiting the release of their precursor, arachidonic acid nih.govdrugbank.com.

Gene Repression (Transrepression): A significant part of the anti-inflammatory action of glucocorticoids stems from the repression of pro-inflammatory genes nih.govmedchemexpress.com. Research has shown that desoximetasone can decrease the mRNA levels of c-jun, a component of the AP-1 transcription factor, which is involved in inflammation and cell proliferation. In studies on mouse skin, desoximetasone was effective in reversing tumor promoter-induced epidermal hyperplasia and proliferation researcher.life. The repression of inflammatory genes can occur through mechanisms that are dependent on protein synthesis (transactivation-dependent repression) or independent of it (direct transrepression) nih.gov.

Non-Genomic Glucocorticoid Receptor Mechanisms in Research

In addition to the well-established genomic mechanisms that involve gene transcription, glucocorticoids can also exert rapid, non-genomic effects nih.gov. These actions are initiated within minutes and are too rapid to be explained by changes in gene expression nih.gov. Non-genomic effects can be mediated by the cytosolic GR, or a putative membrane-bound GR (mGR) nih.gov. These mechanisms can involve direct interactions with cellular signaling pathways nih.gov. While the existence of non-genomic pathways is recognized for glucocorticoids in general, specific research detailing these mechanisms for Desoxymetasone 21-Acetate is not available in the provided search results.

Interaction with Other Steroid Hormone Receptors

The pharmacological profile of a steroid can be influenced by its interaction with other hormone receptors.

According to pharmacological databases, desoximetasone is listed as a modulator of the Estrogen-Related Receptor Gamma (ERR-gamma) drugbank.com. ERR-gamma is an orphan nuclear receptor, meaning its endogenous ligand is not well-established. Its modulation can have various physiological effects. However, the primary research studies detailing the nature and consequences of this modulation by Desoxymetasone 21-Acetate were not identified in the search results.

Steroid Hormone Receptor ERR1 and ERR2 Modulation Studies

Desoxymetasone, a synthetic corticosteroid, has been identified as a modulator of the steroid hormone receptors ERR1 (Estrogen-Related Receptor alpha) and ERR2 (Estrogen-Related Receptor beta) in humans drugbank.com. These receptors are members of the nuclear receptor superfamily and are classified as orphan receptors, as their endogenous ligands have not been definitively identified. ERR1 and ERR2 play crucial roles in the regulation of cellular metabolism, including mitochondrial biogenesis and fatty acid oxidation.

The interaction of Desoxymetasone with these receptors suggests a potential mechanism for its pharmacological effects that extends beyond its well-established activity as a glucocorticoid receptor agonist drugbank.com. Modulation of ERR1 and ERR2 can influence gene expression patterns related to energy homeostasis and cellular proliferation.

Despite the identification of Desoxymetasone as a modulator of ERR1 and ERR2, detailed research findings and quantitative data from specific modulation studies are not extensively available in publicly accessible scientific literature. As a result, comprehensive data tables detailing binding affinities, dose-response curves, or the specific nature of the modulation (e.g., agonist, antagonist, or inverse agonist) for Desoxymetasone 21-Acetate with ERR1 and ERR2 cannot be provided at this time. The current understanding is based on broader characterizations of the compound's interactions with various nuclear receptors drugbank.com.

Further research, including in vitro binding assays and functional reporter gene assays, would be necessary to fully elucidate the molecular dynamics and pharmacological consequences of Desoxymetasone 21-Acetate's interaction with ERR1 and ERR2. Such studies would provide valuable insights into the compound's broader physiological and potential therapeutic effects.

Structure Activity Relationship Sar Studies of Desoxymetasone 21 Acetate

Influence of the 21-Acetate Moiety on Molecular Activity

The esterification of the C21-hydroxyl group is a common strategy in corticosteroid drug design. In Desoxymetasone (B10763890) 21-Acetate, this modification primarily serves to alter the molecule's physicochemical properties, which in turn affects its delivery to the site of action.

The addition of an acetate (B1210297) group at the 21-position significantly increases the lipophilicity (fat-solubility) of the desoximetasone (B1670307) molecule. nih.gov This chemical change is crucial for topical corticosteroids, as enhanced lipophilicity facilitates penetration through the lipid-rich stratum corneum of the skin. researchgate.net Passive diffusion across cell membranes is a key step for corticosteroids to reach their intracellular glucocorticoid receptors. mdpi.com By increasing the compound's ability to partition into the lipid bilayer of cell membranes, the 21-acetate moiety improves its percutaneous absorption and bioavailability at the target tissue. nih.govresearchgate.net

Table 1: Effect of 21-Acetylation on Physicochemical Properties of Desoximetasone

| Compound | C-21 Moiety | Relative Lipophilicity | Predicted Membrane Permeability |

|---|---|---|---|

| Desoximetasone | -OH (Hydroxyl) | Lower | Lower |

While the 21-acetate group enhances skin penetration, its effect on direct receptor binding is not one of enhancement. Research on other glucocorticoids, such as hydrocortisone (B1673445) and betamethasone (B1666872), has shown that substitution with a 21-acetate group actually causes a decrease in the steroid's binding affinity for the glucocorticoid receptor (GR) compared to the parent alcohol. nih.gov This suggests that Desoxymetasone 21-Acetate likely acts as a prodrug. Once it permeates the skin, it is presumed to be hydrolyzed by esterase enzymes in the skin to release the more active parent compound, desoximetasone, which then binds to the glucocorticoid receptor. researchgate.net The biological potency of dexamethasone (B1670325) 21-acetate has been shown to correlate with the depletion and replenishment of cytosol receptors, indicating a direct relationship between receptor interaction and the biological response. nih.gov

Table 2: Influence of 21-Acetylation on Glucocorticoid Receptor (GR) Affinity

| Compound | C-21 Moiety | Relative GR Binding Affinity |

|---|---|---|

| Desoximetasone (active form) | -OH (Hydroxyl) | Higher |

Halogenation and Methylation Effects on Corticosteroid SAR

The high potency of Desoxymetasone 21-Acetate is not due to the acetate group alone but is a result of combined structural modifications on the core steroid nucleus, particularly fluorination and methylation.

The introduction of a fluorine atom at the C9-alpha position is a critical modification that dramatically enhances glucocorticoid activity. nih.govebm-journal.org The high electronegativity of the fluorine atom exerts a potent inductive effect on the steroid molecule. This electronic influence increases the acid-dissociation constant (pKa) of the C11-hydroxyl group, making it a better hydrogen bond donor. This strengthened interaction with key amino acid residues in the glucocorticoid receptor's ligand-binding pocket significantly increases the binding affinity and stability of the steroid-receptor complex. nih.gov This enhanced affinity translates directly to greater anti-inflammatory potency. uaeu.ac.ae

Table 3: Impact of C9-Fluorination on Glucocorticoid Activity

| Structural Feature | Electronic Effect | Consequence for Biological Activity |

|---|---|---|

| 9α-Fluorine | Inductive electron withdrawal | Potentiates C11-OH interaction with GR, increasing binding affinity and enhancing anti-inflammatory activity. |

The presence of a methyl group at the 16α-position serves a dual purpose in enhancing the therapeutic profile of desoximetasone. Firstly, it significantly increases the anti-inflammatory and glucocorticoid potency of the molecule. nih.gov Secondly, and perhaps more importantly, the 16α-methyl group sterically hinders the molecule in a way that almost completely abolishes its mineralocorticoid activity. researchgate.net Mineralocorticoid receptor activation is responsible for undesirable side effects such as sodium and water retention. The configuration at position 16 can influence the potency of glucocorticoids, mainly by modulating receptor-induced gene transcription. nih.gov This selective enhancement of glucocorticoid activity over mineralocorticoid activity is a key achievement in corticosteroid design.

Steric and Electronic Factors Governing Biological Activity

Electronic Effects : The primary electronic factor is the inductive effect of the 9α-fluorine atom, which, as discussed, enhances the hydrogen bonding capability of the C11-hydroxyl group, thereby increasing receptor affinity and intrinsic activity. nih.gov

Steric Effects : Steric factors are numerous. The 16α-methyl group provides favorable steric bulk that enhances GR binding while preventing MR binding. nih.gov The conformation of the A, B, C, and D rings of the steroid must be optimal to allow the molecule to dock correctly within the receptor. Any modification that disrupts this essential conformation can lead to a significant loss of activity. The 21-acetate group also contributes a steric component, which, while reducing direct receptor affinity, is critical for the molecule's pharmacokinetic profile by influencing its passage through biological membranes. nih.gov

Comparative SAR with Related Pregnane (B1235032) Corticosteroids

The structure-activity relationship (SAR) of Desoxymetasone 21-Acetate can be further elucidated by comparing its biological activity with other structurally related pregnane corticosteroids. Key structural modifications among these compounds, such as halogenation, the presence or absence of hydroxyl and ester groups at various positions, significantly influence their anti-inflammatory potency and glucocorticoid receptor (GR) binding affinity.

Desoxymetasone itself is a derivative of dexamethasone, differing by the absence of a hydroxyl group at the C-17 position. This modification increases the lipophilicity of the molecule, which is often associated with enhanced topical activity. The addition of the 21-acetate ester to desoxymetasone further modifies its properties. Generally, esterification at the C-21 position can decrease the direct binding affinity to the glucocorticoid receptor compared to the parent alcohol; however, it increases the lipophilicity, which can facilitate skin penetration.

Comparative studies have evaluated the clinical efficacy and vasoconstrictor potency of desoxymetasone against other topical corticosteroids. The vasoconstrictor assay is a common preclinical method used to predict the anti-inflammatory potency of topical corticosteroids.

One study compared the vasoconstrictive potential of 0.25% desoxymetasone formulations with 0.05% betamethasone and 0.05% clobetasol (B30939) propionate (B1217596). The results indicated that the desoxymetasone preparations showed a similar vasoconstrictive effect to betamethasone, while clobetasol propionate was found to be slightly less active in this particular assay. nih.gov

The following tables summarize the findings from various comparative studies, highlighting the relative potencies of these pregnane corticosteroids.

| Compound | Concentration | Relative Vasoconstrictive Potential |

|---|---|---|

| Desoxymetasone | 0.25% | Similar to Betamethasone 0.05% |

| Betamethasone | 0.05% | Similar to Desoxymetasone 0.25% |

| Clobetasol Propionate | 0.05% | Slightly less active than Desoxymetasone 0.25% and Betamethasone 0.05% |

| Hydrocortisone | 1.0% | No clear-cut vasoconstrictive effect |

| Compound | Concentration | Comparative Clinical Efficacy |

|---|---|---|

| Desoxymetasone | 0.25% | Superior to Betamethasone Valerate 0.1% and Triamcinolone Acetonide 0.1% in overall improvement. ijhsr.org |

| Betamethasone Valerate | 0.1% | Less effective than Desoxymetasone 0.25%. ijhsr.org |

| Triamcinolone Acetonide | 0.1% | Less effective than Desoxymetasone 0.25%. ijhsr.org |

| Fluocinonide | 0.05% | Efficacy appears equivalent to Desoximetasone 0.05% gel in scalp psoriasis. nih.gov |

Metabolic Pathways and Biotransformation Research

In Vitro and Ex Vivo Metabolic Fate of Desoxymetasone (B10763890) 21-Acetate

The metabolic fate of Desoxymetasone 21-Acetate, a corticosteroid ester, is primarily dictated by its chemical structure, which includes a hydrolyzable ester group and a steroid nucleus susceptible to oxidative reactions. In vitro and ex vivo studies of similar compounds indicate a predictable pattern of biotransformation.

The initial and primary metabolic step for corticosteroid esters like Desoxymetasone 21-Acetate is the hydrolysis of the 21-acetate group. This de-esterification is a common metabolic pathway for ester-containing drugs, which often function as prodrugs, releasing the active parent compound upon cleavage. nih.govresearchgate.net This reaction converts Desoxymetasone 21-Acetate into its active form, Desoxymetasone, and liberates acetate (B1210297). The hydrolysis of ester bonds is a fundamental reaction in drug metabolism, accelerating the degradation and detoxification of various chemical compounds. nih.gov

Following de-esterification, the parent steroid, Desoxymetasone, can undergo further degradation. The primary mechanisms for the breakdown of pharmaceuticals, after hydrolysis, involve oxidative reactions. nih.gov These can be complex, potentially producing a variety of degradation products. nih.gov

Research on the degradation of a similar corticosteroid, dexamethasone (B1670325), provides insight into potential pathways. Studies using advanced oxidation processes have shown that degradation can lead to the formation of smaller organic molecules and inorganic ions. mdpi.comdntb.gov.uamdpi.com For instance, the oxidation of dexamethasone has been shown to yield end-products such as acetate and fluoride (B91410) ions, indicating the breakdown of the steroid structure. mdpi.com These processes often involve radical oxidation, pointing to the susceptibility of the steroid molecule to attack by reactive species. dntb.gov.ua Hydrolytic degradation is also a key pathway, particularly under acidic or alkaline conditions, which can cleave susceptible bonds within the molecule. researchgate.netdocumentsdelivered.com

The biotransformation of ester-containing drugs is heavily reliant on the activity of specific enzymes. Esterases are a class of hydrolase enzymes that catalyze the cleavage of ester bonds and are crucial for the metabolism of approximately 10% of therapeutic drugs. nih.gov

Carboxylesterases (CESs) are particularly well-known for their role in hydrolyzing a wide array of drugs containing ester, amide, or thioester bonds. nih.govdntb.gov.ua These enzymes are widely distributed in various tissues, with the highest concentrations typically found in the liver. dntb.gov.uancl.ac.uk The hydrolysis reaction catalyzed by esterases involves a nucleophilic attack on the ester substrate, leading to its cleavage. nih.gov Therefore, it is the carboxylesterases that are primarily responsible for the initial de-esterification of Desoxymetasone 21-Acetate into its active form. nih.govdntb.gov.ua

Table 1: Key Enzymes in Biotransformation

| Enzyme Class | Specific Enzyme Example | Role in Metabolism of Ester Compounds |

|---|---|---|

| Hydrolases | Carboxylesterases (CESs) | Catalyze the hydrolysis of ester, amide, and thioester bonds, leading to prodrug activation or detoxification. nih.govdntb.gov.ua |

| Hydrolases | Arylacetamide deacetylase (AADAC) | Involved in the hydrolysis of specific drugs like flutamide (B1673489) and phenacetin. nih.gov |

| Hydrolases | Paraoxonase | Hydrolyzes compounds such as pirocarpine and certain pesticides. nih.govncl.ac.uk |

| Hydrolases | Butyrylcholinesterase | Responsible for the hydrolysis of drugs like succinylcholine (B1214915) and bambuterol. nih.gov |

Acetate Metabolism in Biological Systems: Broader Implications for the 21-Acetate Moiety

The acetate released from the de-esterification of Desoxymetasone 21-Acetate enters the body's general metabolic pool. Acetate is a key biomolecule at the nexus of metabolism and cellular signaling. frontiersin.org

The metabolic fate of acetate has been extensively studied using stable and radio-isotope tracers. nih.govbioscientifica.com Labeling acetate with carbon isotopes such as ¹¹C, ¹³C, or ¹⁴C allows for the tracking of its path through various metabolic pathways. nih.gov

Positron Emission Tomography (PET) imaging using [¹¹C]-acetate is a powerful tool for visualizing and quantifying oxidative metabolism in tissues. nih.goved.ac.uk Once it enters a cell, labeled acetate is converted to acetyl-CoA. The labeled carbon can then enter the tricarboxylic acid (TCA) cycle, a central pathway for energy production. The rate of clearance of [¹¹C] from the tissue and its appearance as labeled carbon dioxide ([¹¹C]CO₂) in expired air provides a measure of oxidative metabolism. nih.govmdpi.com Studies using [¹³C]-acetate have also been employed to trace fatty acid metabolism, as acetate is a fundamental building block for lipid synthesis. bioscientifica.combioscientifica.com These tracer methods have been crucial in understanding the metabolic activity of various organs and in studying diseases characterized by altered metabolism. nih.goved.ac.uk

Table 2: Isotope Tracers for Acetate Metabolism Research

| Isotope Tracer | Label | Common Application | Measurement Technique |

|---|---|---|---|

| [¹¹C]-acetate | Radioisotope | Studying oxidative metabolism and tissue perfusion. ed.ac.ukmdpi.com | Positron Emission Tomography (PET) |

| [¹³C]-acetate | Stable Isotope | Measuring fatty acid synthesis and correcting for CO₂ fixation in oxidation studies. bioscientifica.combioscientifica.com | Isotope Ratio Mass Spectrometry (IRMS) |

| [¹⁴C]-acetate | Radioisotope | Investigating metabolic compartmentation in early brain metabolism studies. nih.gov | Autoradiography |

For acetate to be utilized by cells, it must first be activated to acetyl-CoA. This reaction is catalyzed by Acetyl-CoA synthetase (ACSS). nih.gov In mammals, the cytosolic and nuclear enzyme is ACSS2 (Acetyl-CoA short-chain synthetase family member 2). frontiersin.orgpnas.org

ACSS2 plays a critical role in converting acetate into acetyl-CoA, which is a central metabolite for a range of cellular processes, including lipid synthesis and protein acetylation. frontiersin.orgnih.gov Research has shown that under conditions of metabolic stress, such as low oxygen or nutrient scarcity, cells can utilize acetate as an alternative nutritional source. nih.govnih.govcrick.ac.uk In this context, ACSS2 becomes crucial for cell survival and growth by enabling the synthesis of essential molecules like fatty acids and phospholipids (B1166683) from acetate. nih.govpnas.org Studies have demonstrated that cancer cells, which often exist in harsh, nutrient-poor microenvironments, can upregulate ACSS2 expression to enhance their ability to use acetate for biomass production. nih.govnih.govcrick.ac.uk This highlights a key role for acetate consumption and ACSS2 activity in supporting cell growth under metabolically challenging conditions. nih.gov

Preclinical Model Systems and Mechanistic Investigations

In Vitro Models for Studying Cellular Responses to Desoxymetasone (B10763890) 21-Acetate

In vitro models provide a controlled environment to investigate the direct effects of Desoxymetasone 21-Acetate on cellular pathways and responses. These systems are instrumental in high-throughput screening and for dissecting specific molecular interactions.

Glucocorticoid Response Element (GRE) Reporter Assays

Glucocorticoid Response Element (GRE) reporter assays are a cornerstone for quantifying the functional activity of glucocorticoids like Desoxymetasone 21-Acetate. These cell-based assays utilize engineered reporter cells that express the human glucocorticoid receptor (GR). indigobiosciences.com The cells also contain a luciferase reporter gene that is functionally linked to a GR-responsive promoter. indigobiosciences.com When a glucocorticoid binds to the GR, the complex translocates to the nucleus and binds to GREs, initiating the transcription of the luciferase gene. nih.gov The resulting light emission can be quantified to determine the potency and efficacy of the compound. indigobiosciences.com

These assays are highly sensitive and specific for glucocorticoid receptor activators. nih.gov They can be used to determine the dose-response relationship and calculate key parameters such as the EC50 value, which represents the concentration at which the compound elicits half of its maximal response. nih.gov For instance, a stable human luciferase reporter gene cell line, AZ-GR, derived from HeLa cells, has been successfully used to assess the activity of various natural and synthetic steroids. nih.gov Such assays have demonstrated high sensitivity to glucocorticoids with minimal responsiveness to other steroid hormones like mineralocorticoids, estrogens, and androgens. nih.gov

Cell Line Studies on Anti-inflammatory and Immunosuppressive Pathways

Cell line studies are fundamental to understanding the anti-inflammatory and immunosuppressive effects of Desoxymetasone 21-Acetate at the cellular level. Various immune and skin cell lines are utilized to model different aspects of inflammation.

Glucocorticoids are known to exert their effects by altering the transcription of numerous genes in leukocytes. nih.gov For example, studies using human monocytic cell lines like THP-1 can be used to investigate the effects on macrophage polarization. nih.gov Glucocorticoids can induce a shift towards an anti-inflammatory M2 macrophage phenotype, which is characterized by the production of anti-inflammatory cytokines such as IL-10 and TGF-β, and the suppression of pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6. nih.gov

The mechanisms underlying these effects can be further investigated by examining the expression and activity of key signaling molecules. For instance, the glucocorticoid-induced leucine (B10760876) zipper (GILZ) is a mediator of M2 differentiation that can be regulated by glucocorticoids. nih.gov Furthermore, studies have shown that glucocorticoids can inhibit the production of monocyte chemotactic and activating factor (MCAF) at both the mRNA and protein level, which is a key factor in recruiting monocytes to sites of inflammation. mssm.edu This inhibition can occur through both the destabilization of MCAF mRNA and the inhibition of gene transcription. mssm.edu

Animal Models for Investigating Mechanistic Aspects

Animal models are indispensable for studying the complex physiological and pathological processes that cannot be fully replicated in vitro. They allow for the investigation of Desoxymetasone 21-Acetate's effects in a whole-organism context, providing insights into its therapeutic efficacy and pharmacokinetic properties.

Murine Models of Inflammation (e.g., Ear Edema)

Murine models of inflammation are widely used to evaluate the anti-inflammatory activity of topical corticosteroids. The mouse ear edema model, induced by irritants such as xylene or 12-O-tetradecanoylphorbol-13-acetate (TPA), is a classic model of acute inflammation. researchgate.netmdpi.com This model is characterized by vasodilation, increased vascular permeability, and the infiltration of inflammatory cells, leading to swelling of the ear. researchgate.net

The anti-inflammatory potency of Desoxymetasone 21-Acetate can be quantified by measuring the reduction in ear edema following topical application. mdpi.com For example, studies have shown that glucocorticoids like dexamethasone (B1670325) can significantly reduce ear edema, myeloperoxidase activity (an indicator of neutrophil infiltration), and levels of pro-inflammatory cytokines such as IL-1β and IL-6. researchgate.net Another common model is oxazolone-induced contact dermatitis, which mimics an allergic inflammatory response. neurofit.com In these models, the efficacy of treatment can be assessed by measuring the reduction in ear swelling. neurofit.com

| Murine Inflammation Model | Inducing Agent | Key Pathological Features | Assessment Parameters |

| Ear Edema | Xylene, TPA | Vasodilation, plasma extravasation, polymorphonuclear infiltration | Ear thickness/weight, myeloperoxidase activity, cytokine levels |

| Contact Dermatitis | Oxazolone | Type I cytokine response, erythema, edema | Ear swelling, histological analysis |

| Middle Ear Inflammation | Heat-killed Streptococcus pneumoniae | Fluid accumulation, inflammatory cell infiltration, mucosal thickening | Fluid area, inflammatory cell count, tympanic membrane thickness |

Assessment of Skin Permeation and Epidermal Deposition in Preclinical Species

Understanding the skin permeation and epidermal deposition of Desoxymetasone 21-Acetate is crucial for optimizing its topical delivery and ensuring its therapeutic effect is localized to the target tissue. Preclinical species, such as rats, are often used for these assessments.

In vitro permeation studies using excised skin from preclinical species can be conducted in diffusion cells to measure the rate and extent of drug penetration. These studies help in evaluating the influence of different formulations on drug delivery. Additionally, organotypic cultures of rat epidermal keratinocytes can be used as an alternative to human cadaver skin to assess the effects of permeation enhancers. researchgate.net This model allows for the investigation of both drug permeation and potential skin irritation. researchgate.net

Evaluation of Novel Drug Delivery Systems in Animal Models (e.g., Nanocarriers, Liposomes)

To enhance the therapeutic efficacy and minimize potential side effects of Desoxymetasone 21-Acetate, novel drug delivery systems are being explored. Animal models are essential for the in vivo evaluation of these advanced formulations. mdpi.com

Nanocarriers, such as liposomes and polymeric nanoparticles, offer several advantages, including improved drug solubility, protection from degradation, and the potential for targeted delivery. mdpi.comnih.govazonano.com Liposomes are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. pexacy.comajprd.com Animal models, such as murine models of colitis, have been used to demonstrate the improved therapeutic efficacy of oral formulations of drugs encapsulated in nanocarriers. mdpi.com In glioma-bearing mouse models, liposomes have been shown to efficiently transport drugs across the blood-brain barrier with minimal systemic toxicity. mdpi.com

The evaluation of these novel delivery systems in relevant animal models allows researchers to assess their biodistribution, pharmacokinetics, and therapeutic efficacy in a more clinically relevant setting.

Mechanistic Studies on Cytokine Suppression and Gene Expression in Preclinical Contexts

Desoxymetasone 21-acetate, as a potent synthetic glucocorticoid, exerts its anti-inflammatory effects primarily through the modulation of cytokine production and the regulation of gene expression at the molecular level. Its mechanism of action is intrinsically linked to its active metabolite, desoxymetasone, which interacts with the glucocorticoid receptor (GR). Preclinical investigations into desoxymetasone and other potent glucocorticoids have elucidated a complex series of genomic and non-genomic actions that collectively suppress inflammatory responses. These actions are mediated by the GR, a ligand-activated transcription factor that regulates the expression of numerous target genes. nih.gov

The binding of desoxymetasone to the cytoplasmic GR triggers the receptor's translocation into the nucleus. Once in the nucleus, the ligand-receptor complex can modulate gene expression through two primary mechanisms: transactivation and transrepression.

Transactivation involves the GR binding directly to specific DNA sequences, known as glucocorticoid response elements (GREs), in the promoter regions of anti-inflammatory genes. This binding event upregulates the transcription of genes that encode for anti-inflammatory proteins, such as annexin (B1180172) A1 (lipocortin-1), mitogen-activated protein kinase phosphatase-1 (MKP-1), and glucocorticoid-induced leucine zipper (GILZ). These proteins, in turn, interfere with pro-inflammatory signaling cascades. For instance, annexin A1 is known to inhibit phospholipase A2, thereby blocking the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.

Transrepression is considered the principal mechanism behind the anti-inflammatory effects of glucocorticoids. This process does not involve direct binding of the GR to DNA. Instead, the activated GR interacts directly with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). nih.gov By preventing these factors from binding to their respective DNA response elements, the GR effectively shuts down the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

Preclinical in vitro studies using keratinocytes and fibroblasts have provided specific insights into the effects of desoxymetasone on cytokine synthesis. When inflammation is induced, for example by tumor necrosis factor-alpha (TNF-α), keratinocytes increase their production of interleukin-1α (IL-1α). Studies have demonstrated that desoximetasone (B1670307) is effective in inhibiting the synthesis of key pro-inflammatory cytokines in skin cells. For instance, in fibroblast cultures, desoximetasone has been shown to strongly affect the synthesis of both IL-1α and Interleukin-6 (IL-6), which are involved in inflammation and proliferation, respectively. nih.gov

The table below summarizes findings from a comparative in vitro study investigating the effects of various glucocorticoids, including desoximetasone (DM), on cytokine production in human foreskin fibroblasts where inflammation was induced by TNF-α.

| Compound | Effect on IL-1α Synthesis | Effect on IL-6 Synthesis |

| Desoximetasone (DM) | Strong Inhibition | Strong Inhibition |

| Prednicarbate (PC) | Minor Inhibition | Minor Inhibition |

| Prednisolone (B192156) ester (PEP) | Minor Inhibition | Minor Inhibition |

| Betamethasone (B1666872) 17-valerate (BMV) | Strong Inhibition | Strong Inhibition |

| Desoximetasone 21-cinnamate (DCE) | Strong Inhibition | Strong Inhibition |

| Data derived from in vitro studies on human foreskin fibroblasts. nih.gov |

These preclinical findings highlight the potent ability of desoximetasone to suppress the expression of key inflammatory cytokines at the cellular level. By inhibiting transcription factors like NF-κB and AP-1, desoxymetasone effectively reduces the transcription of genes encoding for IL-1α and IL-6, thereby mitigating the inflammatory cascade in skin models. nih.gov This dual action of upregulating anti-inflammatory genes and repressing pro-inflammatory ones underlies the therapeutic efficacy of Desoxymetasone 21-Acetate in treating inflammatory dermatoses.

Prodrug Design and Activation Research

Rationale for Desoxymetasone (B10763890) 21-Acetate as a Prodrug

A prodrug is an inactive or less active derivative of a drug molecule that undergoes conversion within the body to release the active parent drug. google.com The design of corticosteroid esters, such as Desoxymetasone 21-Acetate, is a well-established prodrug strategy. mdpi.com The primary goal is to overcome undesirable properties of the parent drug, such as poor bioavailability or lack of site specificity. nih.govresearchgate.net In the case of Desoxymetasone 21-Acetate, the addition of an acetate (B1210297) group at the C-21 position modifies the physicochemical properties of the parent compound, Desoxymetasone, to improve its delivery characteristics. The active pharmacological effect is exerted only after this ester group is cleaved in vivo, releasing the parent glucocorticoid alcohol. mdpi.com

Increased lipophilicity facilitates the partitioning of the compound from a topical formulation into the stratum corneum, the outermost layer of the epidermis, which is the primary barrier to drug absorption. Lipophilic substances can more readily penetrate these lipid-rich tissues. mdpi.com This improved membrane permeability is a key rationale for using the esterified prodrug form for topical applications, as it can lead to a higher concentration of the drug reaching the target site within the skin.

Table 1: Physicochemical Properties of Desoxymetasone and its 21-Acetate Prodrug

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Physicochemical Feature |

|---|---|---|---|

| Desoxymetasone | C22H29FO4 | 376.5 | Parent active drug |

This table provides a comparative overview of the parent drug and its prodrug form.

The prodrug approach allows for the modulation of drug release and bioavailability. nih.govijrpr.com Desoxymetasone 21-Acetate must first be absorbed into the tissue and then undergo conversion to the active Desoxymetasone. This two-step process—permeation followed by bioactivation—can effectively create a controlled-release system. nih.gov The rate of enzymatic or chemical hydrolysis of the ester bond determines the rate at which the active drug becomes available at the site of action. nih.gov

This mechanism can sustain therapeutic drug levels for a prolonged period, which is a significant advantage over the direct application of the parent drug. ijrpr.com Research into fatty acyl prodrug modifications, like the acetate ester, has shown that decreasing a drug's aqueous solubility can facilitate its formulation into long-acting depots that slowly release the active compound as the prodrug is cleaved. nih.gov This controlled release helps in maintaining the drug concentration within a therapeutic window, potentially improving efficacy.

In Vitro Models for Prodrug Activation and Release Kinetics

To predict the in vivo behavior of a prodrug, researchers utilize various in vitro (laboratory-based) models. These models are essential for studying the kinetics of prodrug activation and release before progressing to more complex biological systems.

Solvolysis is a chemical reaction in which the solvent is one of the reactants. The study of the solvolysis kinetics of corticosteroid esters in aqueous or mixed solvent systems (e.g., ethanol-water) serves as a fundamental in vitro model to simulate the chemical (non-enzymatic) hydrolysis of the prodrug in biological fluids. mdpi.comnih.gov

Researchers measure the rate at which the ester bond is cleaved under controlled conditions of pH and temperature. google.comacs.org These studies often follow pseudo-first-order kinetics, and the calculated solvolytic rate constant (K) provides a quantitative measure of the ester's chemical stability. mdpi.comnih.gov This data is valuable for comparing the relative stability of different ester prodrugs and for predicting their shelf-life and potential activation rate in the absence of enzymes. google.com A good correlation between solvolytic rate constants, lipophilicity, and anti-inflammatory activity has been shown to be indicative of topical corticosteroid prodrug activation. mdpi.com

Table 2: Representative Solvolysis Study Parameters for Corticosteroid Esters

| Parameter | Description | Relevance |

|---|---|---|

| Solvent System | Typically an ethanol-water mixture to accommodate the poor water solubility of the esters. mdpi.comnih.gov | Mimics physiological aqueous environments while keeping the compound in solution. |

| pH Control | Use of buffers or salts like NaHCO3 to maintain a specific pH. mdpi.comnih.gov | Hydrolysis rates are often pH-dependent. |

| Analytical Method | High-Performance Liquid Chromatography (HPLC) is commonly used to separate and quantify the parent ester and the hydrolyzed alcohol over time. mdpi.comnih.gov | Allows for precise measurement of reaction progress and calculation of kinetic constants. |

| Kinetic Order | Often pseudo-first-order. nih.gov | Simplifies the calculation of the rate constant (K). |

This table outlines the typical experimental setup for studying the chemical stability and activation kinetics of ester prodrugs in a laboratory setting.

While solvolysis provides data on chemical stability, the primary mechanism for the activation of many ester prodrugs in vivo is enzymatic hydrolysis by esterases, which are abundant in the skin, plasma, and liver. mdpi.com Therefore, in vitro studies using isolated enzymes or tissue homogenates are critical for a more biologically relevant assessment of prodrug activation. nih.gov

These studies involve incubating the prodrug with a source of esterase enzymes and monitoring the formation of the active parent drug over time. This allows researchers to determine the rate and extent of bioactivation. Comparing the conversion rates of different prodrugs can help in selecting candidates with optimal release profiles for a specific therapeutic application. For instance, a prodrug designed for topical use should be readily converted by esterases present in the skin.

Strategies for Targeted Delivery through Prodrug Design

The classical prodrug approach, which includes Desoxymetasone 21-Acetate, primarily enhances bioavailability through improved permeability. nih.gov However, modern prodrug design increasingly focuses on strategies for targeted delivery, aiming to concentrate a drug at its site of action and minimize systemic exposure. researchgate.netresearchgate.net

One advanced strategy involves designing a prodrug that is selectively activated by an enzyme that is overexpressed in the target tissue, such as a tumor or an area of inflammation. nih.govresearchgate.net While the acetate ester of Desoxymetasone is cleaved by ubiquitous esterases, future research could explore linking the corticosteroid to a promoiety that is a specific substrate for an enzyme unique to inflamed skin.

Another approach is to conjugate the prodrug to a macromolecule, such as a polymer, which can then self-assemble into nanoparticles or micelles. nih.govnih.gov These nanocarriers can be designed to accumulate preferentially in target tissues through passive mechanisms (the enhanced permeability and retention effect) or active targeting by attaching ligands that bind to specific receptors on target cells. nih.govresearchgate.net The release of the active drug is then controlled by the cleavage of the linker connecting it to the macromolecule. nih.gov

Advanced Analytical Methodologies for Research Applications

High-Performance Liquid Chromatography (HPLC) Method Development

The development of robust HPLC methods is fundamental for the accurate determination of Desoxymetasone (B10763890) 21-Acetate in various matrices, including bulk drug substances and pharmaceutical formulations. researchgate.netjddtonline.info

The successful separation and quantification of Desoxymetasone 21-Acetate by HPLC hinge on the careful optimization of several key chromatographic parameters. The choice of the stationary phase, or column chemistry, is critical. Reversed-phase columns, particularly C18 columns, are frequently employed for the analysis of corticosteroids like Desoxymetasone 21-Acetate. researchgate.netjddtonline.info For instance, a C18 cosmosil column (250mm x 4.6mm, 5µm particle size) has been successfully used. jddtonline.infosemanticscholar.org

The composition of the mobile phase, a mixture of solvents that carries the analyte through the column, significantly influences retention time and peak shape. For Desoxymetasone 21-Acetate, a common mobile phase consists of a mixture of methanol (B129727) and water. researchgate.netjddtonline.info In one method, a gradient elution with a mobile phase ratio of 20:80 v/v methanol and water was utilized. researchgate.netjddtonline.info The pH of the mobile phase can also be adjusted, for example, with 0.1% orthophosphoric acid to a pH of 3, to improve peak symmetry and resolution. researchgate.netjddtonline.info The flow rate is another crucial parameter, often set at 1 mL/min to ensure efficient separation. researchgate.netjddtonline.info

Table 1: Exemplary HPLC Chromatographic Parameters for Desoxymetasone Analysis

| Parameter | Condition |

|---|---|

| Column | C18 cosmosil (250mm x 4.6mm, 5µm) |

| Mobile Phase | Methanol:Water (20:80 v/v) |

| pH | Adjusted to 3 with 0.1% orthophosphoric acid |

| Flow Rate | 1 mL/min |

| Detection | UV at 240 nm |

Following chromatographic separation, sensitive and specific detection methods are required. Ultraviolet (UV) detection is a commonly used technique for the quantification of Desoxymetasone 21-Acetate. researchgate.netjddtonline.info The selection of the detection wavelength is based on the compound's UV absorbance spectrum, with 240 nm being a frequently reported wavelength for analysis. researchgate.netjddtonline.info

For enhanced specificity and sensitivity, especially in complex biological matrices, Mass Spectrometry (MS) can be coupled with HPLC. nih.gov LC-MS combines the separation power of HPLC with the mass-analyzing capability of MS, allowing for the determination of the mass-to-charge ratio of the analyte. bioagilytix.com This provides a high degree of certainty in compound identification and quantification. bioagilytix.com While UV detection can be more sensitive in some cases due to better separation and signal sensitivity, MS offers superior identification capabilities through techniques like selected ion monitoring (SIM) and tandem MS. nih.gov

LC-MS/MS Applications in Quantitative Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the quantitative analysis of drugs and their metabolites in biological fluids. nih.gov Its high sensitivity and selectivity make it ideal for pharmacokinetic studies and metabolite identification. nih.gov

In quantitative LC-MS/MS analysis, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results. nih.govnih.gov These internal standards, such as Desoxymetasone-d3 21-Acetate, have nearly identical chemical and physical properties to the analyte of interest but a different mass due to the isotopic labeling. szabo-scandic.com This allows them to co-elute with the analyte and experience similar effects from the sample matrix and extraction process. nih.govresearchgate.net By correcting for variations in sample recovery and matrix effects, isotope-labeled internal standards significantly improve the reliability of the assay. nih.govnih.gov The use of a non-isotope-labeled internal standard may not adequately compensate for inter-individual variability in sample matrices, potentially leading to inaccurate quantification. nih.govnih.gov

LC-MS/MS is an invaluable technique for impurity profiling and the structural elucidation of metabolites of Desoxymetasone 21-Acetate. Impurity profiling involves the identification and characterization of impurities present in the drug substance. researchgate.net Forced degradation studies, where the drug is subjected to stress conditions like acid, base, oxidation, heat, and light, can help identify potential degradation products. researchgate.net The resulting degradants can be separated by HPLC and their structures elucidated using techniques like LC-MS, NMR, and IR spectroscopy. researchgate.net

Similarly, LC-MS/MS plays a critical role in identifying and characterizing metabolites formed in vivo. nih.gov Understanding the metabolic fate of a drug is essential for assessing its safety and efficacy. bioagilytix.com The high sensitivity and structural information provided by LC-MS/MS enable the detection and identification of even minor metabolites in complex biological samples. nih.gov

Method Validation According to Academic and Regulatory Guidelines

The validation of analytical methods is a critical step to ensure their reliability and suitability for their intended purpose. scielo.br Method validation is performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). researchgate.netjddtonline.info Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). jddtonline.infosemanticscholar.org

Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scielo.br

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. researchgate.netscielo.br For Desoxymetasone, a linearity with a correlation coefficient (r²) of 0.9989 has been reported. researchgate.netsemanticscholar.org

Accuracy refers to the closeness of the test results obtained by the method to the true value. scielo.br

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. scielo.br

Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. semanticscholar.org

Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. semanticscholar.org

Linearity, Accuracy, and Precision Assessment

Method validation rigorously establishes the performance characteristics of an analytical procedure. Linearity, accuracy, and precision are fundamental parameters in this process.

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal. For Desoxymetasone, a simple and reproducible RP-HPLC method has demonstrated excellent linearity, with a correlation coefficient (r) of 0.9989. jddtonline.infosemanticscholar.org In similar studies on related corticosteroids like Dexamethasone (B1670325) Acetate (B1210297), linearity (r²) of 0.9995 was achieved over a concentration range of 2.0-30.0 µg/mL. scielo.br This high degree of correlation confirms the method's ability to provide results that are directly proportional to the concentration of the analyte over a specified range.

Accuracy refers to the closeness of the test results to the true value. It is often assessed through recovery studies. For Desoxymetasone, mean recoveries have been found to be in the range of 99.00 – 101.00%. researchgate.net In the analysis of Dexamethasone Acetate in cream formulations, an average recovery of 97.85% confirmed the method's accuracy. researchgate.net These high recovery percentages indicate that the analytical method can extract and quantify the target compound with minimal loss or systematic error.

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is typically expressed as the relative standard deviation (RSD). An HPLC method for Dexamethasone Acetate demonstrated high precision with an RSD of 0.53%. researchgate.net For methods analyzing Dexamethasone in complex matrices, both within-day and between-day precision values were found to be well below the maximum allowed RSDs calculated by the Horwitz equation. researchgate.net Low RSD values signify a high degree of repeatability and reproducibility for the analytical method.

| Compound | Analytical Method | Linearity (Correlation Coefficient) | Accuracy (% Recovery) | Precision (% RSD) | Source |

|---|---|---|---|---|---|

| Desoximetasone (B1670307) | RP-HPLC | r = 0.9989 | 99.00 – 101.00 | Not Specified | jddtonline.infosemanticscholar.orgresearchgate.net |

| Dexamethasone Acetate | HPLC | r² = 0.9995 | Not Specified | < 3.0 | scielo.br |

| Dexamethasone Acetate | HPLC | r² = 0.9999 | 97.85 | 0.53 | researchgate.net |

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determinations

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ).

The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio, with a ratio of 3:1 being a common benchmark. wjarr.com For the analysis of Dexamethasone Acetate in a cream formulation using HPLC, the LOD was determined to be 0.47 µg/mL. researchgate.net In a more sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for Dexamethasone in bovine milk, a significantly lower LOD of 41 pg/mL was achieved. researchgate.net

The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jddtonline.info A signal-to-noise ratio of 10:1 is generally accepted for establishing the LOQ. wjarr.com For Dexamethasone Acetate, the LOQ was found to be 1.41 µg/mL using an HPLC method. researchgate.net The highly sensitive LC-MS/MS method for Dexamethasone established an LOQ of 0.15 ng/mL, which was half the maximum residue limit set by the European Community for bovine milk. researchgate.net These values highlight the difference in sensitivity between analytical techniques, with LC-MS/MS offering substantially lower detection and quantitation limits suitable for trace analysis.

| Compound | Analytical Method | Matrix | LOD | LOQ | Source |

|---|---|---|---|---|---|

| Dexamethasone Acetate | HPLC | Cream | 0.47 µg/mL | 1.41 µg/mL | researchgate.net |

| Dexamethasone | LC-MS/MS | Bovine Milk | 41 pg/mL | 0.15 ng/mL | researchgate.net |

In Silico Approaches to Analytical Method Optimization

In silico—or computational—methods are increasingly used to accelerate and optimize the development of analytical techniques. nih.govnih.gov These approaches leverage computer modeling and simulation to predict the behavior of molecules under various analytical conditions, reducing the time and resources required for experimental trial-and-error. chromatographyonline.com

For chromatographic methods like HPLC, in silico tools can predict the retention time of an analyte based on its molecular structure and the chromatographic parameters (e.g., mobile phase composition, pH, column temperature, and gradient slope). chromatographyonline.com This is often achieved through Quantitative Structure-Retention Relationships (QSRR), which model the correlation between a molecule's physicochemical properties and its chromatographic retention. nih.gov By simulating different conditions, researchers can identify the optimal parameters for achieving the desired separation before performing any laboratory experiments.

In the context of corticosteroids, in silico techniques like molecular docking can be used to study the interactions between the analyte and the stationary phase of the chromatography column. researchgate.net For instance, a study on Prednisolone (B192156) Acetate derivatives used docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) screening to evaluate various compounds. researchgate.net A similar approach could be applied to Desoxymetasone 21-Acetate and its related impurities or metabolites. By understanding these interactions at a molecular level, a more efficient and robust separation method can be designed. This is particularly useful for developing stability-indicating methods, where the separation of the active compound from numerous potential degradation products is required.

Computational and in Silico Modeling for Research

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze the interaction between a ligand, such as Desoxymetasone (B10763890) 21-Acetate, and its biological target, the glucocorticoid receptor (GR). um.ac.irnih.gov These techniques provide atomic-level details of the binding process, helping to elucidate the structural basis of the drug's activity. nih.gov